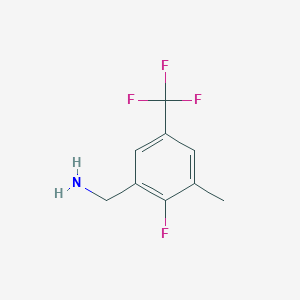
Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-benzoyl-alpha-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-benzoyl-alpha-D-galactopyranoside: is a complex organic compound that belongs to the class of glycosides It is characterized by the presence of a galactopyranoside ring, which is modified with triisopropylsilyl and benzoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-benzoyl-alpha-D-galactopyranoside typically involves multiple steps, including the protection of hydroxyl groups, selective silylation, and benzoylation. The general synthetic route can be outlined as follows:
Protection of Hydroxyl Groups: The hydroxyl groups on the galactopyranoside ring are protected using suitable protecting groups to prevent unwanted reactions during subsequent steps.
Selective Silylation: The protected galactopyranoside is then subjected to silylation using triisopropylsilyl chloride in the presence of a base such as imidazole or pyridine. This step selectively introduces the triisopropylsilyl group at the 6-O position.
Benzoylation: The remaining hydroxyl groups are benzoylated using benzoyl chloride in the presence of a base such as pyridine. This step introduces benzoyl groups at the 2, 3, and 4 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-benzoyl-alpha-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups on the galactopyranoside ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the galactopyranoside ring.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-benzoyl-alpha-D-galactopyranoside has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group in carbohydrate chemistry.
Biology: Employed in the study of glycosylation processes and as a model compound for understanding carbohydrate-protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-benzoyl-alpha-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modify hydroxyl groups on the galactopyranoside ring, which can influence various biochemical processes. The triisopropylsilyl and benzoyl groups play a crucial role in stabilizing the compound and enhancing its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-pivaloyl-alpha-D-glucopyranoside
- Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-pivaloyl-alpha-D-mannopyranoside
Uniqueness
Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-benzoyl-alpha-D-galactopyranoside is unique due to the presence of benzoyl groups, which provide distinct chemical properties and reactivity compared to similar compounds with pivaloyl groups. The benzoyl groups enhance the compound’s stability and make it suitable for specific applications in organic synthesis and biochemical research.
Propiedades
Fórmula molecular |
C37H46O9Si |
|---|---|
Peso molecular |
662.8 g/mol |
Nombre IUPAC |
[4,5-dibenzoyloxy-6-methoxy-2-[tri(propan-2-yl)silyloxymethyl]oxan-3-yl] benzoate |
InChI |
InChI=1S/C37H46O9Si/c1-24(2)47(25(3)4,26(5)6)42-23-30-31(44-34(38)27-17-11-8-12-18-27)32(45-35(39)28-19-13-9-14-20-28)33(37(41-7)43-30)46-36(40)29-21-15-10-16-22-29/h8-22,24-26,30-33,37H,23H2,1-7H3 |
Clave InChI |
RALYOFHHSKCHRY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C(C(O1)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12080413.png)
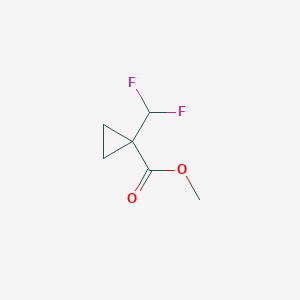

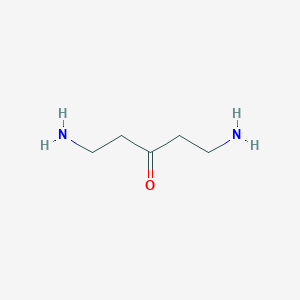

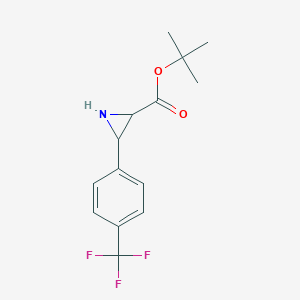
![2-{[(3,3,4,4,5,5,6,6-Octafluorohexyl)oxy]methyl}oxirane](/img/structure/B12080448.png)
![1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12080461.png)
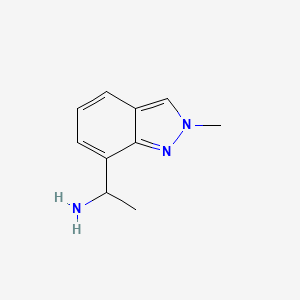


![9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12080483.png)
